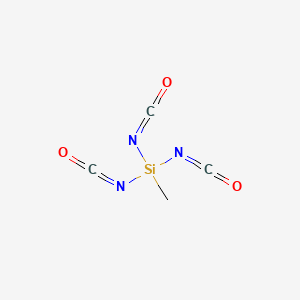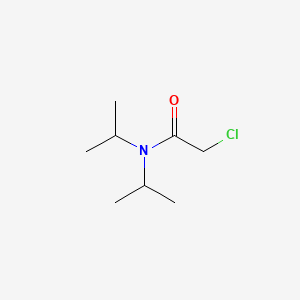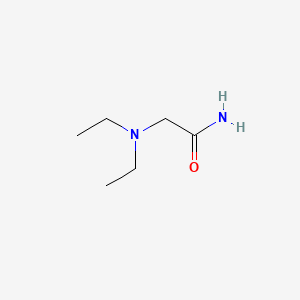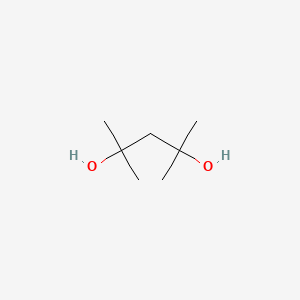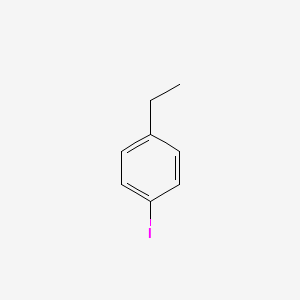
月桂酸乙烯酯
概述
描述
Vinyl laurate is an organic compound classified as a vinyl ester. It is derived from lauric acid, a saturated fatty acid commonly found in coconut oil and palm kernel oil. Vinyl laurate is a colorless liquid with a mild odor and is primarily used in various chemical reactions and industrial applications due to its reactivity and versatility.
科学研究应用
Vinyl laurate has diverse applications in scientific research, including:
Chemistry: Used as a reactant in organic synthesis and polymer chemistry.
Biology: Employed in enzymatic studies, particularly in the study of lipase-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
作用机制
Target of Action
Vinyl laurate is primarily targeted by the enzyme Candida antarctica lipase B . This enzyme acts as a catalyst in the transesterification process of vinyl laurate .
Mode of Action
Vinyl laurate acts as an acyl donor during the transesterification of L-α-glycerophosphorylcholine (GPC) in the presence of Candida antarctica lipase B . This interaction results in the formation of lysophosphatidylcholine (LPC) .
Biochemical Pathways
The primary biochemical pathway involved in the action of vinyl laurate is the transesterification of vinyl laurate with 1-butanol . This process is catalyzed by the enzyme Candida antarctica B .
Pharmacokinetics
The reaction rate of the transesterification process is known to be influenced by the solvation of the substrate and the viscosity of the solvent .
Result of Action
The result of the action of vinyl laurate is the formation of lysophosphatidylcholine (LPC) . This is achieved through the transesterification of L-α-glycerophosphorylcholine (GPC), catalyzed by the enzyme Candida antarctica lipase B .
Action Environment
The action of vinyl laurate is influenced by the properties of the reaction medium. Natural deep eutectic solvents (NADES) offer a green alternative to conventional organic solvents . The effect of NADES on the reaction can be described by considering the solvent interactions with the substrates, the solvent viscosities, and the enzyme stability in NADES . The initial reaction rate is higher in most NADES than in the reference n-hexane . The increased reaction rate is most likely related to the solvation of the substrate due to a change in the activation energy of the reaction or a change in the conformation of the substrate .
生化分析
Biochemical Properties
Vinyl laurate plays a significant role in biochemical reactions, particularly in enzymatic transesterification processes. It interacts with enzymes such as lipase from Candida antarctica B, which catalyzes the transesterification of vinyl laurate with 1-butanol . The interaction between vinyl laurate and the enzyme involves substrate solvation and changes in the activation energy of the reaction. The enzyme retains part of its activity during the reaction, indicating a stable interaction between vinyl laurate and the enzyme .
Cellular Effects
Vinyl laurate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to form aqueous colloidal microgels by copolymerization with N-isopropylacrylamide, which can affect cell function . The presence of vinyl laurate in cellular environments can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of vinyl laurate involves its interaction with biomolecules, particularly enzymes. Vinyl laurate binds to the active site of lipase enzymes, facilitating the transesterification reaction. This binding interaction leads to changes in the enzyme’s conformation, enhancing its catalytic activity . Additionally, vinyl laurate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vinyl laurate change over time. The stability of vinyl laurate and its degradation products can influence its long-term effects on cellular function. Studies have shown that the enzyme retains some of its activity during 24-hour measurements, indicating that vinyl laurate remains relatively stable over this period .
准备方法
Synthetic Routes and Reaction Conditions: Vinyl laurate can be synthesized through the esterification of lauric acid with vinyl acetate. The reaction typically involves the following steps:
Reactants: Lauric acid and vinyl acetate.
Catalyst: Mercuric acetate.
Conditions: The reaction is carried out under reflux conditions with a nitrogen atmosphere to prevent polymerization. Sulfuric acid is added dropwise to catalyze the reaction.
Purification: The product is purified by distillation under reduced pressure to obtain pure vinyl laurate.
Industrial Production Methods: Industrial production of vinyl laurate follows a similar synthetic route but on a larger scale. The process involves continuous distillation and purification to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process.
化学反应分析
Types of Reactions: Vinyl laurate undergoes various chemical reactions, including:
Transesterification: Reaction with alcohols to form different esters.
Hydrolysis: Reaction with water to produce lauric acid and vinyl alcohol.
Polymerization: Under certain conditions, vinyl laurate can polymerize to form polyvinyl laurate.
Common Reagents and Conditions:
Transesterification: Catalyzed by lipase enzymes or chemical catalysts like sodium methoxide.
Hydrolysis: Typically carried out under acidic or basic conditions.
Polymerization: Initiated by free radicals or other polymerization initiators.
Major Products:
Transesterification: Produces various esters depending on the alcohol used.
Hydrolysis: Produces lauric acid and vinyl alcohol.
相似化合物的比较
- Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.
- Vinyl propionate: Employed in the synthesis of polymers and copolymers.
- Vinyl butyrate: Utilized in the production of specialty polymers and coatings .
Vinyl laurate’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
ethenyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h4H,2-3,5-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVVKKSPKXTQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26246-91-3 | |
| Record name | Poly(vinyl laurate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26246-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7074953 | |
| Record name | Dodecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2146-71-6 | |
| Record name | Vinyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl dodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl laurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL DODECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP59R9UN62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Vinyl laurate?
A1: The molecular formula of Vinyl laurate is C14H26O2, and its molecular weight is 226.36 g/mol.
Q2: What is the significance of the gelling behavior observed in Poly(N-isopropylacrylamide-co-vinyl laurate) microgel dispersions? []
A2: Research has shown that these microgels, when heated in a NaCl electrolyte solution, can form irreversible flocs and macroscopic gels above a specific electrolyte concentration. [] This behavior is attributed to the hydrophobic interactions between the vinyl laurate chains, offering potential for applications in drug delivery, sensors, and other fields. []
Q3: How does the addition of Vinyl laurate to Polyvinyl acetate impact its properties? [, , , ]
A3: Copolymerizing Vinyl laurate with Polyvinyl acetate enhances the copolymer's resistance to saponification, making it suitable for applications on alkaline surfaces like cement. [] These copolymers also find use in chewing gum bases, enhancing specific properties and potentially improving oxidation stability, aroma, and taste. [, , ]
Q4: What role does Vinyl laurate play in modifying the properties of cotton fabrics? []
A4: Vinyl laurate can be grafted onto cotton fabric using microwave plasma treatment. [] This grafting process imparts excellent water repellency to the fabric, with the treatment demonstrating good durability even after repeated laundering. []
Q5: Can Vinyl laurate be used to modify starch for specific applications? [, , ]
A5: Yes, starch laurate, synthesized by reacting starch with Vinyl laurate, has shown potential as a biodegradable plastic. [] The degree of substitution (DS) of laurate in starch influences its properties, such as crystallinity, melting point, and degradation temperature. [] This modification can also impact the mechanical properties of starch films, such as elongation, opacity, tensile strength, and water vapor permeability. [] For instance, incorporating starch laurate with a DS of 0.3 into mango kernel starch films improved their elongation and opacity while reducing tensile strength and water vapor permeability. []
Q6: How is Vinyl laurate utilized in enzymatic synthesis reactions?
A6: Vinyl laurate acts as an efficient acyl donor in lipase-catalyzed transesterification reactions. Its use simplifies the reaction process and allows for milder reaction conditions compared to traditional chemical methods.
Q7: Can you provide specific examples of compounds synthesized using Vinyl laurate in enzymatic reactions?
A7: Several examples include:
- Sugar fatty acid esters: Vinyl laurate is used to synthesize sugar fatty acid esters like glucose laurate [], sucrose laurate [, , ], and lactulose laurate []. These compounds are valuable biosurfactants with applications in food, pharmaceutical, and cosmetic industries.
- Rhamnose esters: Lipase from Pseudomonas stutzeri effectively catalyzes the transesterification of rhamnose with Vinyl laurate to synthesize 4-O-acylrhamnose with high conversion and regioselectivity. []
- (-)-Epigallocatechin-3-O-gallate (EGCG) lauroyl derivatives: Enzymatic transesterification of EGCG with Vinyl laurate produces lipophilic EGCG derivatives with improved antioxidant properties compared to the parent EGCG. []
Q8: How do different lipases affect the regioselectivity of Vinyl laurate transesterification reactions?
A8: Different lipases exhibit varying regioselectivity towards specific hydroxyl groups on the substrate. For instance, in the acylation of lactulose with Vinyl laurate:
- Candida antarctica lipase B (Novozym 435) predominantly yields a monoester at the 1-O- position. []
- Thermomyces lanuginosus lipase (Lipozyme® TL IM) favors acylation at the 6′-O- position. []
Q9: How do reaction conditions influence the enzymatic synthesis of compounds using Vinyl laurate?
A9: Reaction parameters, such as temperature, solvent, molar ratio of substrates, and enzyme origin, significantly influence the yield, regioselectivity, and reaction rate. For instance, in the synthesis of rhamnose esters:
- Temperature: Optimal temperature for maximum conversion was found to be 35°C. []
- Solvent: Hydrophilic solvents, such as tetrahydrofuran (THF) and acetone, led to higher conversions compared to more hydrophobic solvents. []
- Molar ratio: A 1:3 molar ratio of rhamnose to vinyl laurate was found to be optimal. []
- Acyl donor chain length: Short and medium chain acyl donors (C4-C10) resulted in faster reactions compared to longer chain acyl donors. []
Q10: How has computational chemistry been applied to understand Vinyl laurate's role in enzymatic reactions?
A10: Computational methods like molecular modeling and docking studies help elucidate the interactions between Vinyl laurate, the enzyme, and the substrate in the reaction. For instance, in the study of sucrose transesterification with Vinyl laurate:
- Computational conformational searches were used to understand the regioselective transesterification by lipases from Candida antarctica B and Thermomyces lanuginosus. []
- These simulations helped rationalize the broader specificity of Candida antarctica lipase B compared to Thermomyces lanuginosus lipase. []
Q11: How does Vinyl laurate contribute to the stability of formulations?
A11: Vinyl laurate, when incorporated into polymeric formulations like chewing gum bases, can enhance their oxidative stability. [] This effect is likely due to the hydrophobic nature of Vinyl laurate, which might limit the accessibility of oxygen and pro-oxidants to susceptible components in the formulation.
Q12: What is the environmental impact of Vinyl laurate?
A13: While Vinyl laurate itself does not have extensive research on its environmental impact, its use in producing biodegradable materials like starch laurate [] suggests a potential for more sustainable applications compared to conventional plastics.
Q13: Are there any efforts to improve the sustainability of Vinyl laurate production or its applications?
A14: Research is exploring greener alternatives for chemical synthesis, such as using densified CO2 as a solvent in the production of starch laurate. [] These approaches aim to minimize the environmental footprint associated with Vinyl laurate's production and use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

